Product packaging for Acyclo-thymidine(Cat. No.:CAS No. 117068-47-0)

Acyclo-thymidine

Cat. No.: B12801497
CAS No.: 117068-47-0
M. Wt: 300.26 g/mol
InChI Key: RGBRNRQBZCLJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acyclo-thymidine dinucleosides are novel research compounds of significant interest in dermatological research and photobiology. Their primary research value lies in the profound ability to protect skin cell DNA from the damaging effects of ultraviolet (UV) radiation . Exposure to UVB rays, a key risk factor for skin cancer, leads to the formation of cyclobutane pyrimidine dimers (CPDs) in epidermal DNA. These CPDs are a major type of DNA lesion that can initiate mutations and directly lead to skin carcinogenesis . Studies in ex vivo human skin models have demonstrated that topical application of acyclothymidine dinucleoside formulations effectively reduces the formation of UV-induced CPDs . The mechanism of action involves two key pathways: first, by acting as a physical shield to prevent the initial DNA damage from occurring, and second, by helping to initiate and enhance the cellular repair of damaged DNA through the activation of endogenous DNA repair enzymes . This dual mechanism makes acyclothymidine dinucleosides a critical tool for researchers investigating the molecular basis of photoprotection, DNA repair mechanisms, and novel strategies for the prevention of non-melanoma skin cancers. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O7 B12801497 Acyclo-thymidine CAS No. 117068-47-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117068-47-0

Molecular Formula

C12H16N2O7

Molecular Weight

300.26 g/mol

IUPAC Name

methyl 3-(2-methoxy-2-oxoethoxy)-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoate

InChI

InChI=1S/C12H16N2O7/c1-7-5-14(12(18)13-11(7)17)8(4-9(15)19-2)21-6-10(16)20-3/h5,8H,4,6H2,1-3H3,(H,13,17,18)

InChI Key

RGBRNRQBZCLJPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C(CC(=O)OC)OCC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Acyclic Thymidine Analogs

General Synthetic Approaches to Acyclic Thymidine (B127349) Derivatives

The construction of acyclic thymidine analogs fundamentally involves the formation of a covalent bond between the N1 position of the thymine (B56734) heterocycle and a custom-designed acyclic side chain. The traditional and most common approach is a convergent synthesis where the thymine base and the acyclic side chain are prepared separately and then coupled. conicet.gov.ar

A primary strategy involves the N-alkylation of thymine or a protected derivative with a suitable electrophilic acyclic precursor. conicet.gov.ar This method's success hinges on achieving regioselectivity for the N1 position of thymine, as alkylation can also occur at the N3 position or the exocyclic oxygens. The choice of base, solvent, and protecting groups for the thymine ring are critical parameters to control the reaction's outcome. For instance, using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) is a common practice for this alkylation. conicet.gov.ar

Another widely used method is the Mitsunobu reaction, which allows for the coupling of thymine with a primary or secondary alcohol on the acyclic side chain under mild conditions. researchgate.net This reaction typically employs a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netuah.es The Mitsunobu reaction is particularly valuable for its reliability and for its ability to proceed with inversion of configuration at a chiral center on the alcohol partner, providing stereochemical control. researchgate.net

The following table summarizes key reactions in the general synthesis of acyclic thymidine derivatives:

Table 1: General Synthetic Reactions for Acyclic Thymidine Analogs
Reaction TypeNucleobaseAcyclic PrecursorReagents/ConditionsProduct TypeReference(s)
N-AlkylationThymine2-bromo-1,1-dimethoxyethaneK2CO3, DMFN1-alkyated thymine derivative conicet.gov.ar
Mitsunobu ReactionN3-BenzoylthymineAlcohols with acyclic chainsPS-triphenylphosphine, DIAD, THFN1-substituted thymine derivatives uah.es
Mitsunobu ReactionThymineAppropriately protected chiral triolsNot specifiedChiral acyclic thymine nucleoside analogues researchgate.net

Stereoselective Synthesis Strategies

The biological activity of acyclic nucleosides is often critically dependent on the stereochemistry of the acyclic side chain. conicet.gov.ar Consequently, developing synthetic methods that afford enantiomerically pure products is a major focus of research.

One effective strategy for stereoselective synthesis is the use of chiral starting materials. This can involve starting from optically active compounds like carbohydrates, L-ascorbic acid, or diethyl L-tartrate to construct the chiral acyclic side chain before coupling it to the thymine base. conicet.gov.ar

A powerful method involves the ring-opening of enantiomerically pure chiral epoxides with the nucleobase. researchgate.net This reaction, often catalyzed by a base, proceeds with high regioselectivity and stereospecificity, typically through an SN2 mechanism, resulting in inversion of configuration at the attacked carbon center. This allows for the predictable installation of a hydroxyl group and the thymine base with a defined stereochemical relationship. researchgate.net

Chemoenzymatic methods also provide an excellent route to chiral acyclic nucleosides. Aldolases, for example, can catalyze the stereoselective formation of carbon-carbon bonds, creating chiral diol functionalities on the acyclic chain with high enantiomeric excess. researchgate.netnih.gov

The following table outlines different stereoselective strategies:

Table 2: Stereoselective Synthesis Strategies
StrategyKey FeatureExampleOutcomeReference(s)
Chiral Pool SynthesisUse of naturally occurring chiral moleculesSynthesis from diethyl L-tartrate or L-ascorbic acidEnantiomerically pure acyclic chains conicet.gov.ar
Chiral Epoxide Ring-OpeningNucleophilic attack of thymine on a chiral epoxideReaction of a modified thymine with (R)- or (S)-epoxidesPredictable stereochemistry (R or S enantiomer) researchgate.net
Biocatalyzed Aldol (B89426) AdditionUse of aldolase (B8822740) enzymesRAMA-catalyzed reaction of a thymine derivative with a ketoneAcyclic nucleoside analogues with two new stereocenters nih.gov

Key Precursors and Intermediates in Acyclic Thymidine Synthesis

The synthesis of acyclic thymidine analogs relies on a set of key precursors and intermediates that introduce the core structural components. For the heterocyclic part, thymine itself or N-protected derivatives like N3-benzoylthymine are commonly used to control regioselectivity during the coupling reaction. uah.es

On the acyclic side, a variety of precursors are employed depending on the desired final structure. Aldehyde derivatives of the nucleobases, such as N-1 benzimidazolyl acetaldehyde (B116499) or 2-oxoethyl derivatives of thymine, are crucial intermediates in chemoenzymatic routes, particularly in aldol addition reactions. researchgate.netnih.gov For syntheses building the chain through other means, protected chiral triols or enantiomerically pure epoxides serve as fundamental building blocks to install the necessary chirality. researchgate.netresearchgate.net For instance, a protected aldehyde derivative of thymine can be prepared by reacting thymine with 2-bromo-1,1-dimethoxyethane. conicet.gov.ar

Table 3: Key Precursors and Intermediates

Precursor/IntermediateRoleSynthetic RouteReference(s)
N3-BenzoylthymineProtected nucleobaseProtection of thymine uah.es
2-Oxoethyl derivatives of nucleobasesAldehyde precursor for C-C bond formationN-alkylation of the nucleobase researchgate.netnih.gov
Protected aldehyde derivative of thymineKey intermediate for chain elongationReaction of thymine with 2-bromo-1,1-dimethoxyethane conicet.gov.ar
Enantiomerically pure chiral epoxidesChiral building blockVarious methods for asymmetric epoxidation researchgate.net
Chiral triolsChiral backbone sourceReduction of substituted gamma-lactone acids researchgate.net

Chemoenzymatic and Biocatalytic Routes to Acyclic Nucleoside Analogs

Chemoenzymatic and biocatalytic methods have emerged as powerful and sustainable alternatives to purely chemical syntheses for producing acyclic nucleoside analogs. researchgate.net These approaches leverage the high selectivity (chemo-, regio-, and stereo-) of enzymes to perform specific transformations, often under mild reaction conditions. conicet.gov.arresearchgate.net

A prominent biocatalytic strategy involves the use of aldolases, such as fructose-1,6-biphosphate aldolase from rabbit muscle (RAMA). nih.gov These enzymes catalyze the stereoselective aldol addition between an aldehyde (the acceptor) and a ketone (the donor), creating new C-C bonds and chiral centers with high fidelity. researchgate.netnih.gov In a typical chemoenzymatic sequence, a 2-oxoethyl derivative of thymine is first synthesized chemically and then used as the acceptor substrate for an aldolase-catalyzed reaction with a donor like dihydroxyacetone phosphate (B84403) (DHAP). nih.gov This approach has been successfully used to generate acyclic thymidine analogs containing two new stereocenters with good conversion yields. nih.gov

Another important class of enzymes used in this field is nucleoside phosphorylases (NPs). conicet.gov.ar These enzymes can catalyze the reversible phosphorolysis of nucleosides. While extensively used for the synthesis of cyclic nucleosides, their application in creating acyclic versions has also been explored. conicet.gov.arrsc.org

The advantages of these enzymatic routes include simplified reaction procedures, reduced need for protecting group chemistry, and the ability to generate optically pure compounds, which is often challenging to achieve through traditional organic synthesis. conicet.gov.arresearchgate.net

Table 4: Enzymes in Acyclic Nucleoside Analog Synthesis

Enzyme ClassEnzyme ExampleReaction TypeSubstratesProductReference(s)
AldolasesFructose-1,6-biphosphate aldolase (RAMA)Aldol AdditionAldehyde derivatives of thymine, DHAPChiral acyclic nucleoside analogues nih.gov
AldolasesRhamnulose-1-phosphate aldolaseAldol AdditionAldehyde derivatives of thymine, DHAPChiral acyclic nucleoside analogues nih.gov
AldolasesFuculose-1-phosphate aldolaseAldol AdditionAldehyde derivatives of thymine, DHAPChiral acyclic nucleoside analogues nih.gov
Nucleoside PhosphorylasesThymidine Phosphorylase (TP)TransglycosylationThymidine, alternative sugar/acyclic moietyAcyclic thymidine analogues rsc.org

Derivatization Strategies for Structural Modification of Acyclic Thymidine Scaffolds

Following the synthesis of a core acyclic thymidine scaffold, derivatization is often performed to fine-tune its physicochemical and biological properties. conicet.gov.ar These modifications can alter characteristics such as solubility, lipophilicity, and interaction with target enzymes. uah.es

A common derivatization strategy is the acylation of hydroxyl groups on the acyclic side chain. scispace.commdpi.com Using various acyl chlorides or anhydrides, ester functionalities can be introduced. scispace.comresearchgate.net This can lead to the creation of prodrugs, where the acyl group is later cleaved in vivo to release the active compound. The choice of the acyl group, from simple aliphatic chains like pentanoyl to more complex aromatic moieties, can significantly impact the molecule's properties. scispace.commdpi.com

Another important modification involves tethering the thymine base to a distal functional group through spacers of varying lengths and compositions. uah.es For example, polymethylene or diethyleneglycol-based tethers have been used to connect the N1 of thymine to a bulky triphenylmethoxy (trityl) group. uah.es This strategy allows for the exploration of interactions with extended binding pockets in target enzymes. The length and flexibility of the tether can have a major impact on the inhibitory activity of the resulting compound. uah.es Furthermore, substitutions can be made on the distal moiety, such as incorporating chloro or pyridyl groups onto the phenyl rings of the trityl group, to probe for additional binding interactions. uah.es

Table 5: Derivatization of Acyclic Thymidine Scaffolds

Derivatization StrategyReagent ExampleSite of ModificationPurpose of ModificationResulting Compound TypeReference(s)
AcylationPentanoyl chloride, Heptanoyl chloride5'-Hydroxyl group of the acyclic chainProdrug synthesis, modify lipophilicity5'-O-Acyl thymidine derivatives scispace.comresearchgate.net
AcylationPalmitoyl chloride, 4-t-butylbenzoyl chloride3'- and 5'-Hydroxyl groupsEnhance biological activity3',5'-Di-O-acyl thymidine derivatives mdpi.com
TetheringPolymethylene bromohydrinsN1 of thymineVary distance to a distal functional groupN1-Tethered thymine derivatives uah.es
Functional Group Substitution(4-Chlorophenyl)diphenylmethyl chlorideDistal trityl moietyProbe structure-activity relationshipsModified trityl-tethered thymine derivatives uah.es

Molecular and Cellular Mechanisms of Acyclic Thymidine Analogs

Cellular Uptake and Intracellular Distribution Mechanisms

The entry of acyclic thymidine (B127349) analogs into target cells is a critical first step for their pharmacological activity. Due to their hydrophilic nature, these compounds generally cannot freely diffuse across the hydrophobic lipid bilayer of the cell membrane. nih.gov Instead, their uptake is mediated by specific protein-facilitated transport systems and, to a lesser extent, by passive diffusion.

Nucleoside Transporter Interactions

The primary mechanism for the cellular uptake of nucleosides and their analogs is through specialized membrane proteins known as nucleoside transporters (NTs). wikipedia.orgresearchgate.net These transporters are broadly divided into two major families: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs). nih.gov

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient and are sodium-independent. nih.gov Human equilibrative nucleoside transporter 1 (hENT1) is a key player in the uptake of thymidine and its analogs. mdpi.comnih.govnih.govplos.org Studies have demonstrated that hENT1 is the dominant transporter for thymidine. nih.govnih.gov The expression and activity of these transporters can significantly influence the intracellular concentration of the analog and, consequently, its therapeutic efficacy. For instance, increased levels of hENT1 are associated with a more rapid uptake of thymidine analogs in proliferating cells. nih.govnih.gov

Concentrative Nucleoside Transporters (CNTs): Unlike ENTs, CNTs actively transport nucleosides against their concentration gradient by coupling the transport to a sodium ion gradient. nih.gov

The affinity of acyclic thymidine analogs for these transporters is a key determinant of their cellular uptake. The structural modifications in the acyclic side chain, replacing the deoxyribose ring, can influence recognition and translocation by specific NT proteins.

Passive Diffusion and Facilitated Transport Pathways

While transporter-mediated uptake is the principal route, passive and facilitated diffusion also contribute to the entry of acyclic thymidine analogs into cells.

Facilitated Diffusion: This process involves membrane-embedded carrier proteins that bind to the nucleoside analog and undergo a conformational change to transport it across the membrane. wikipedia.org This transport occurs down the concentration gradient and does not require metabolic energy in the form of ATP. wikipedia.org The ENT family of transporters operates via facilitated diffusion. nih.gov The rate of facilitated diffusion is saturable, meaning it is limited by the number of available carrier proteins. wikipedia.org

Passive Diffusion: A minor component of uptake for some nucleoside analogs can occur via passive diffusion, where the molecule moves across the cell membrane without the help of a transport protein. nih.govnih.gov The efficiency of this process is largely dependent on the lipophilicity of the analog. However, due to the generally hydrophilic nature of nucleoside analogs, this pathway is often less significant than transporter-mediated pathways. nih.gov

Enzymatic Phosphorylation by Cellular and Viral Kinases

Following cellular uptake, acyclic thymidine analogs must be converted into their active triphosphate form. This bioactivation is a sequential three-step phosphorylation process catalyzed by a series of cellular and, in the case of viral infections, viral kinases. This enzymatic cascade is the cornerstone of their selective action. nih.govnih.gov

Substrate Specificity of Thymidine Kinases (Cellular and Viral)

The initial and rate-limiting step in the activation cascade is the addition of the first phosphate (B84403) group (monophosphorylation), a reaction catalyzed by thymidine kinase (TK). A critical distinction exists between the substrate specificities of cellular and viral TKs, which forms the basis for the selective toxicity of many acyclic nucleoside analogs against virus-infected cells. ebi.ac.ukwikipedia.org

Viral Thymidine Kinases: Herpesviruses, for example, encode their own TK (e.g., HSV-1 TK), which exhibits a much broader substrate specificity compared to its human counterparts. ebi.ac.ukfrontiersin.org These viral enzymes can recognize and phosphorylate nucleoside analogs with significant modifications to the sugar moiety, including acyclic side chains. ebi.ac.uknih.govnih.gov This promiscuity allows for the efficient monophosphorylation of acyclic thymidine analogs in infected cells.

Cellular Thymidine Kinases: Human cells have two main thymidine kinases: the cytosolic, S-phase-specific TK1 and the mitochondrial, constitutively expressed TK2. nih.govresearchgate.netnih.gov These enzymes are highly specific for natural deoxynucleosides. ebi.ac.uk Human TK1 has a restricted substrate specificity, although it can tolerate some modifications at the 3'-position of the sugar ring. nih.gov TK2 has a broader specificity than TK1 but is generally inefficient at phosphorylating analogs with significant sugar modifications. nih.govnih.govnih.gov The poor recognition of acyclic thymidine analogs by human TKs means the drug remains largely inactive in uninfected cells, minimizing host toxicity. wikipedia.org

The table below summarizes the kinetic parameters for the phosphorylation of various nucleoside analogs by different thymidine kinases, illustrating the differences in substrate specificity.

Enzyme SourceSubstrateApparent K_m (µM)Relative V{max} (%)
HSV-2 (MS Strain) dThd0.4100
Acyclovir (B1169)16038
BW B759U15038
HSV-2 (ACV-Resistant Isolate) dThd0.814
Acyclovir>4000<1
BW B759U30038
Human (Mitochondrial, TK2) dThd-100
AZT-5-6

Data adapted from studies on HSV-2 and human TK2, demonstrating altered kinetics in resistant strains and poor phosphorylation of analogs by human enzymes. nih.govnih.gov

Phosphorylation by Nucleoside Monophosphate and Diphosphate Kinases

Once the monophosphate form of the acyclic thymidine analog is generated, it serves as a substrate for two subsequent phosphorylation steps, which are carried out by host cell enzymes.

Nucleoside Monophosphate Kinases (NMPKs): The second phosphorylation, converting the monophosphate to a diphosphate, is catalyzed specifically by thymidylate kinase (TMPK). nih.govnih.govacs.orgresearchgate.net TMPK is a key enzyme in the pyrimidine (B1678525) salvage pathway, responsible for phosphorylating dTMP to dTDP. nih.govresearchgate.net The efficiency of this step can be a bottleneck for the activation of certain analogs, as TMPK can have a lower affinity for the modified monophosphate compared to the natural dTMP. nih.gov

Nucleoside Diphosphate Kinases (NDPKs): The final phosphorylation step, from diphosphate to the active triphosphate, is catalyzed by nucleoside diphosphate kinases. nih.govwikipedia.orgnih.gov NDPKs are generally non-specific enzymes that maintain the intracellular pool of nucleoside triphosphates. nih.gov They catalyze the transfer of the terminal phosphate group from a donor, usually ATP, to the diphosphate analog. wikipedia.org Similar to the second step, the efficiency of this conversion can be influenced by the structure of the analog, with some acyclic diphosphates being poor substrates for NDPK. nih.gov

Role of Specific Kinase Isoforms in Acyclic Thymidine Analog Activation

The activation of acyclic thymidine analogs is dependent on specific isoforms of the kinases involved in the phosphorylation cascade.

Thymidine Kinase Isoforms: As discussed, the differential activity of viral TKs versus human TK1 and TK2 is paramount for selective activation. researchgate.netnih.gov Human TK1 is primarily active during the S phase of the cell cycle and is found in the cytoplasm, while TK2 is located in the mitochondria and is constitutively expressed. nih.govnih.gov Their distinct substrate specificities mean they contribute differently to the phosphorylation of any given analog. nih.govnih.gov For example, TK2 can phosphorylate a broader range of pyrimidine nucleosides than TK1 but is very poor at phosphorylating analogs with modified sugar moieties. nih.gov

Thymidylate Kinase (TMPK): While there is one primary human TMPK, its efficiency can be species-dependent. For instance, TMPKs from different organisms (e.g., human, yeast, E. coli) show significant variations in their ability to phosphorylate analog monophosphates like azidothymidine monophosphate (AZT-MP), which can be attributed to subtle differences in the active site structure. nih.govresearchgate.net

Nucleoside Diphosphate Kinase (NDPK) Isoforms: Human cells express multiple NDPK isoforms (e.g., NDPK-A and NDPK-B). nih.gov These isoforms may have slightly different substrate preferences, potentially affecting the rate of the final phosphorylation step for certain acyclic analogs. Studies have shown that human NDPK can be inefficient at phosphorylating diphosphate derivatives of analogs like AZT, potentially limiting the formation of the active triphosphate. nih.gov

Interaction with DNA Polymerases and Nucleic Acid Synthesis Machinery

The therapeutic and biological effects of acyclic thymidine analogs are contingent upon their interaction with the cellular and viral DNA synthesis machinery. Once converted to their triphosphate derivatives, these molecules act as mimics of the natural substrate, deoxythymidine triphosphate (dTTP), and directly interfere with the function of DNA polymerases.

Acyclic thymidine analog triphosphates function as competitive inhibitors of both viral and host DNA polymerases. wikipedia.org They vie with the endogenous dTTP for binding to the active site of the polymerase. The affinity of these analogs for viral versus host polymerases is a critical determinant of their selective antiviral activity. Generally, viral DNA polymerases exhibit a higher affinity for these analogs than their host cell counterparts. nih.gov

For instance, the triphosphate form of acyclovir (an acyclic guanosine (B1672433) analog, but mechanistically similar) competitively inhibits viral DNA polymerase. wikipedia.org This preferential binding is a key aspect of its selective action against viral replication. Similarly, thymidine analogs such as azidothymidine (AZT), in its triphosphate form, demonstrate competitive inhibition with respect to dTTP for cellular DNA polymerases delta and epsilon. nih.gov

The inhibitory constants (Ki) quantify the potency of this inhibition. A lower Ki value signifies a higher affinity of the inhibitor for the enzyme. While specific Ki values for a broad range of acyclic thymidine analogs are not extensively documented in all contexts, data from related compounds illustrate the principle of differential inhibition.

Table 1: Inhibitory Constants (Ki) of Azidothymidine Triphosphate (AZT-TP) for Human DNA Polymerases

DNA Polymerase Ki Value (µM) Type of Inhibition
Polymerase α >1000 Competitive
Polymerase δ 250 Competitive
Polymerase ε 320 Competitive

Data sourced from in vitro studies and indicates competitive inhibition with respect to dTTP. nih.gov

Beyond competitive inhibition, acyclic thymidine analog triphosphates can also serve as substrates for DNA polymerases, leading to their incorporation into the growing DNA strand. ucf.edunih.gov The efficiency of this incorporation can vary significantly between different polymerases and is a crucial step in their mechanism of action. Viral polymerases often incorporate these analogs more readily than host cellular polymerases. nih.gov

The incorporation of an acyclic nucleoside analog has significant molecular consequences for the structure and function of the DNA. The absence of the rigid sugar ring alters the phosphodiester backbone's conformation. This can affect the DNA's interaction with proteins that bind to it, such as transcription factors and other DNA processing enzymes. For example, the incorporation of the acyclic guanosine analog ganciclovir (B1264) into a DNA binding sequence has been shown to decrease the binding affinity of the GATA-1 erythroid transcription factor by ten-fold. ucf.edu

Furthermore, the presence of these analogs within the DNA can be recognized as a form of DNA damage, potentially triggering cellular DNA repair mechanisms. mdpi.com The altered structure may also lead to a "locked-in" state where the polymerase is stalled after incorporation, further inhibiting DNA synthesis. nih.gov

The most critical consequence of the incorporation of many acyclic thymidine analogs is the termination of DNA chain elongation. mdpi.comresearchgate.net This occurs because these analogs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate. uni-regensburg.de This mechanism is known as obligate chain termination. mdpi.com

Once the acyclic analog is integrated into the DNA strand, the absence of the 3'-OH group presents a dead end for the DNA polymerase, preventing further extension of the nascent chain. uni-regensburg.de This leads to the accumulation of truncated DNA fragments and the cessation of DNA replication.

Some nucleoside analogs can induce chain termination through a "non-obligate" mechanism. In these cases, the analog may possess a 3'-OH group, but its incorporation leads to a conformational change in the primer-template duplex that sterically hinders the binding or incorporation of the subsequent nucleotide. mdpi.comnih.gov

Table 2: Mechanisms of DNA Chain Termination by Nucleoside Analogs

Mechanism Type Description Key Feature
Obligate Chain Termination The incorporated analog lacks a 3'-hydroxyl group, making further phosphodiester bond formation impossible. uni-regensburg.de Absence of 3'-OH group.

| Non-Obligate Chain Termination | The incorporated analog, which may have a 3'-OH group, alters the DNA structure, preventing the addition of the next nucleotide. mdpi.com | Steric hindrance or conformational changes at the active site. |

Impact on Cellular Metabolic Pathways (Excluding Toxicity Profiles)

The introduction of acyclic thymidine analogs into a biological system can have notable effects on cellular metabolic pathways, particularly those involved in nucleotide synthesis. For these analogs to become active, they must be phosphorylated to their triphosphate form. This activation process is often initiated by cellular or viral thymidine kinases. baseclick.eu

The phosphorylation of these analogs can compete with the phosphorylation of natural nucleosides, potentially altering the intracellular pools of deoxynucleoside triphosphates (dNTPs). An imbalance in dNTP pools can, in itself, be mutagenic and may lead to cell-cycle arrest. plos.org

Structure Activity Relationship Sar Studies of Acyclic Thymidine Analogs

Correlating Structural Modifications with Enzymatic Substrate Specificity

The enzymatic phosphorylation of acyclic thymidine (B127349) analogs by kinases is a critical step for their activation. The efficiency and specificity of this phosphorylation are highly dependent on the analog's chemical structure. Enzymes such as the human mitochondrial thymidine kinase (TK-2) and viral thymidine kinases (e.g., Herpes Simplex Virus type 1 thymidine kinase, HSV-1 TK) exhibit distinct but sometimes overlapping substrate specificities. ustc.edu.cn

SAR studies have revealed that both the nucleobase and the acyclic portion of the molecule are crucial for interaction with these pyrimidine (B1678525) nucleoside kinases. nih.gov For instance, in a series of acyclic analogs of 5'-O-tritylthymidine, replacing the sugar moiety with various aliphatic chains demonstrated that a (Z)-butenyl chain resulted in a compound with an IC₅₀ value of 1.5 µM against TK-2, making it ten times more potent than the parent compound. nih.gov The specificity for a particular kinase can be finely tuned. While some analogs, like a butynyl derivative, show marked specificity for HSV-1 TK, a 5,6-dihydrothymine derivative is specific for TK-2. nih.gov

Modification of the thymine (B56734) base itself also plays a pivotal role. Replacing thymine with other pyrimidine bases such as 5-iodouracil (B140508) or 5-ethyluracil (B24673) can modulate the interaction with the kinase's active site. nih.gov The initial phosphorylation by a kinase is often the rate-limiting step in the activation cascade of these analogs. mpg.de Therefore, designing molecules that are efficient substrates for a specific kinase (e.g., a viral TK over a human cellular TK) is a key strategy in developing selective antiviral therapies. bibliotekanauki.pl

Table 1: Enzymatic Substrate Specificity of Selected Acyclic Thymidine Analogs
Compound/AnalogModificationTarget EnzymeActivity (IC₅₀/Kᵢ)Reference
(Z)-Butenyl derivative of 5'-O-tritylthymidine(Z)-butenol chain replacing sugarHuman TK-21.5 µM (IC₅₀) nih.gov
Butynyl derivative of 5'-O-tritylthymidineButynol chain replacing sugarHSV-1 TKSpecific inhibitor nih.gov
5,6-Dihydrothymine derivativeModified thymine baseHuman TK-2Specific inhibitor nih.gov
20-O-Decanoyl BVAraUDecanoyl chain at 2'-OH of arabinoseHuman TK-22.3 µM (Kᵢ) uah.es
1-[(Z)-4-(Triphenylmethoxy)-2-butenyl]thymine(Z)-butenyl linker with trityl groupHuman TK-20.50 µM (Kᵢ) uah.es

Influence of Acyclic Backbone Variations on Biological Interactions

The acyclic backbone of these analogs, which mimics the deoxyribose ring of natural nucleosides, is a primary target for structural modification. Variations in the length, flexibility, and constitution of this linker significantly impact biological activity. nih.govencyclopedia.pub The goal is often to design a backbone that orients the nucleobase and any functional groups in a conformation favorable for binding to the target enzyme. annualreviews.org

Studies on TK-2 inhibitors have shown that the nature of the spacer connecting the thymine base to a lipophilic moiety is critical for potency and selectivity. uah.es While a (Z)-2-butenyl linker provided good results, increasing the conformational freedom did not necessarily enhance inhibitory potency against TK-2. uah.es In another series, varying a polymethylene chain tethering a triphenylmethoxy group to the thymine base revealed that a hexamethylene spacer resulted in the highest inhibitory activity against TK-2, with IC₅₀ values between 0.3 and 0.5 µM. uah.esnih.gov This highlights that an optimal linker length exists for productive interaction with the enzyme's active site.

The introduction of rigidity or specific conformational constraints can also be beneficial. Acyclic nucleosides incorporating a cyclopropyl (B3062369) group have been synthesized, with some showing potent anti-herpes activity due to efficient phosphorylation by HSV-1 TK. acs.orgnih.gov Conversely, replacing the ether oxygen in the side chain of ganciclovir (B1264) with a methylene (B1212753) group (as in penciclovir) can alter substrate activity, indicating that even subtle changes to the backbone's chemical nature are significant. asm.orgmdpi.com Molecular dynamics simulations have been used to explore how different acyclic backbones affect the stability of duplex formation with DNA or RNA, revealing that some flexible backbones can be too disordered for effective binding. nih.gov

Table 2: Effect of Acyclic Backbone Variations on TK-2 Inhibition
Backbone TypeExample Compound SeriesKey FindingActivity (IC₅₀)Reference
Polymethylene Chain (n=3-8)1-(ω-(Triphenylmethoxy)alkyl)thyminesOptimal inhibition with a hexamethylene (n=6) spacer.0.3 - 0.5 µM uah.esnih.gov
(Z)-2-Butenyl Linker1-[(Z)-4-(Substituted)-2-butenyl]thyminesProvides higher discrimination between TK-2 and HSV-1 TK compared to other linkers.~1.5 µM nih.govuah.es
Conformationally Flexible SpacersAnalogs with increased bond rotationIncreased flexibility did not improve potency against TK-2.~3 µM uah.es
(2-Ethoxy)ethyl Spacer1-((2-(Triphenylmethoxy)ethoxy)ethyl)thymineLess potent than polymethylene or butenyl linkers.>10 µM uah.es

Stereochemical Effects on Molecular Recognition and Activity

Chirality in the acyclic side chain is a critical determinant of biological activity, as enzymes are chiral catalysts and often exhibit a high degree of stereoselectivity. asm.orgresearchgate.net The spatial arrangement of substituents on the acyclic moiety dictates how the analog fits into the enzyme's active site, influencing binding affinity and the efficiency of subsequent phosphorylation. researchgate.net

The importance of stereochemistry is clearly demonstrated in several acyclic nucleoside analogs. For instance, in a series of potent antiherpetic agents with a cyclopropyl-containing backbone, only the enantiomer with the (1'S,2'R)-configuration showed strong activity, with an IC₅₀ value 40 times lower than that of acyclovir (B1169). acs.orgnih.gov This specific enantiomer was also found to be an efficient substrate for HSV-1 TK, whereas its counterpart was inactive, underscoring the precise stereochemical requirements of the enzyme. acs.orgnih.gov Similarly, the anti-HIV agent tenofovir, an acyclic nucleoside phosphonate (B1237965), shows that its (R)-enantiomer is significantly more potent than its (S)-counterpart. researchgate.net

This lack of stereoselectivity in some viral kinases, such as the ability of B virus TK to phosphorylate both L- and D-enantiomers of nucleosides, can also be exploited in drug design, although it is not a universal feature. asm.org The synthesis of enantiomerically pure acyclic nucleosides is therefore a crucial aspect of drug development to isolate the more active stereoisomer and avoid potential off-target effects from the inactive one. researchgate.nettandfonline.com

Substituent Effects on Molecular Interactions

The nature and position of substituents on both the pyrimidine base and the acyclic side chain profoundly affect molecular interactions and biological activity. Modifications can influence lipophilicity, electronic properties, and steric fit within the enzyme's binding pocket. nih.govacs.org

A recurring theme in the SAR of TK-2 inhibitors is the requirement for a lipophilic substituent at the distal end of the acyclic chain. nih.gov Aromatic moieties, particularly triphenylmethyl (trityl) or diphenylmethyl groups, have been shown to be essential for potent TK-2 inhibition. nih.gov Further substitution on these aromatic rings can fine-tune activity; for example, adding a 4-Cl or a 4-CONHCH₃ group to the trityl moiety in certain analogs led to a four-fold increase in potency against TK-2. uah.es

Substituents on the thymine base also have a significant impact. Modifications at the C-5 position are common. For example, in a series of 5-substituted acyclonucleosides with a penciclovir-like side chain, the compound with a less bulky 2-hydroxyethyl group at C-5 was a better substrate for HSV-1 TK than the analog with a larger 3-hydroxypropyl group. mdpi.com In other cases, introducing electron-withdrawing groups, such as nitro, to a phenyl ring used as a thymidine mimic resulted in moderate cytotoxicity where other substituents did not. researchgate.net

Table 3: Influence of Key Substituents on the Activity of Acyclic Thymidine Analogs
Position of SubstitutionSubstituent TypeEffect on Activity/InteractionExampleReference
Distal end of acyclic chainLipophilic aromatic groups (Trityl, Diphenylmethyl)Required for efficient TK-2 inhibition.1-[(Z)-4-(Triphenylmethoxy)-2-butenyl]thymine nih.gov
Distal end of acyclic chain (on Trityl)4-Cl or 4-CONHCH₃ on phenyl ring4-fold increase in potency against TK-2.4-chloro-trityl derivatives uah.es
C-5 of Uracil (B121893) Ring2-hydroxyethyl vs. 3-hydroxypropylLess bulky group (2-hydroxyethyl) resulted in a better substrate for HSV-1 TK.5-substituted uracil acyclonucleosides mdpi.com
5' of Thymidine (α-anomer)3-CF₃-4-Cl-phenyl thiourea (B124793)Potent inhibition of M. tuberculosis TMPK.α-thymidine thiourea analogs acs.org
Distal end of acyclic chainFree NH₂ groupLoss of TK-2 inhibition compared to acylated amine.Pentanoyl chain with terminal amine uah.es

Computational Approaches to SAR: Molecular Docking and Dynamics Simulations

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are invaluable tools for elucidating the SAR of acyclo-thymidine analogs at an atomic level. researchgate.netmdpi.com These approaches provide insights into how these flexible molecules bind to their target enzymes and help rationalize experimentally observed activities. ustc.edu.cn

Molecular docking is widely used to predict the binding orientation of inhibitors within the enzyme's active site. harvard.edu For example, docking studies of thymine derivatives into a homology-based model of human TK-2 helped to rationalize their biological data. nih.gov Similarly, docking was used to study inhibitors of Mycobacterium tuberculosis thymidylate kinase (TMPKmt), revealing a key interaction between a distal substituent on the analog and the residue Arg95 in the enzyme. acs.org Such studies can guide the design of new analogs with improved binding affinity.

Molecular dynamics (MD) simulations complement docking by providing information on the dynamic behavior and stability of the enzyme-inhibitor complex over time. nih.govacs.org MD simulations have been used to confirm the stability of docked complexes, for instance, with thymidine analogs targeting viral proteases or kinases. researchgate.netmdpi.com These simulations can reveal how the flexibility of the acyclic chain is constrained upon binding and assess the stability of crucial intermolecular interactions, such as hydrogen bonds. nih.gov By combining docking and MD, researchers can build robust QSAR models that correlate computed binding energies with experimental inhibitory constants (Kᵢ), providing a powerful predictive tool for designing novel and more potent acyclic thymidine analogs. nih.gov

Prodrug Strategies for Acyclic Thymidine Analogs

Rationale for Prodrug Design in Acyclic Nucleoside Analog Research

The primary motivation for designing prodrugs of acyclic nucleoside analogs stems from several inherent challenges that limit their clinical utility. nih.govbenthamdirect.com Acyclic nucleosides, including thymidine (B127349) analogs, often exhibit poor physicochemical and pharmacokinetic properties. nih.govmdpi.com

Key challenges addressed by prodrug design include:

Poor Membrane Permeability: Acyclic nucleoside analogs are often hydrophilic molecules that cannot efficiently cross the lipid bilayers of cell membranes, limiting their intracellular uptake. nih.govomicsonline.org Furthermore, their phosphorylated active forms are negatively charged, which prevents passive diffusion into target cells. frontiersin.orgnih.gov Prodrugs mask these polar functional groups, increasing lipophilicity and enhancing cell penetration. nih.gov

Bypassing Rate-Limiting Phosphorylation: The therapeutic activity of nucleoside analogs depends on their conversion to triphosphate metabolites by cellular or viral kinases. nih.govbenthamdirect.com The initial phosphorylation to the monophosphate is frequently the rate-limiting step in this activation pathway and can be inefficient. nih.govomicsonline.orgacs.org Prodrugs designed to deliver the pre-formed monophosphate can bypass this critical step, leading to higher intracellular concentrations of the active metabolite and overcoming resistance mechanisms associated with deficient kinase activity. acs.orgnih.govfrontiersin.org

Improving Oral Bioavailability: Many acyclic nucleoside analogs suffer from low oral bioavailability due to poor absorption and rapid metabolic degradation in the gastrointestinal tract. nih.govnih.gov Prodrug strategies can protect the parent drug from enzymatic degradation and improve its absorption from the gut into the bloodstream. nih.gov

Enhancing Stability and Reducing Toxicity: Prodrugs can be designed to be stable during transport and delivery but readily cleaved to release the parent drug at the target site. nih.gov This targeted release can improve the therapeutic index by increasing the drug concentration in affected tissues while minimizing systemic exposure and associated toxicities. nih.gov

By converting the hydrophilic and often charged acyclic nucleoside analogs into more lipophilic, neutral molecules, prodrug strategies effectively overcome these barriers, leading to improved therapeutic outcomes.

Phosphate (B84403) and Phosphonate (B1237965) Prodrug Derivatives: Design and Intracellular Activation

To bypass the often inefficient first phosphorylation step, phosphate and phosphonate prodrugs are designed to deliver the monophosphate form of the acyclic nucleoside analog directly into the cell. acs.orgnih.gov These prodrugs, often called "pronucleotides," mask the negative charges of the phosphate or phosphonate group with bioreversible moieties. acs.org At physiological pH, the phosphonate group is negatively charged, which restricts its ability to cross cell membranes. nih.gov Masking this group creates a more lipophilic compound that can better penetrate cells. unimib.it

Commonly used promoieties for this purpose include:

Acyloxyalkyl Esters: Groups like pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) are frequently used. frontiersin.org Once inside the cell, these ester-based linkers are cleaved by ubiquitous cellular esterases. The cleavage of a POM group, for instance, generates an unstable intermediate that subsequently breaks down to release the free monophosphate and formaldehyde. acs.org

S-Acyl-2-thioethyl (SATE) Derivatives: The SATE approach involves masking the phosphate with two SATE groups. nih.gov The activation is a multi-step process initiated by esterase-mediated hydrolysis of the acyl group, which exposes a reactive thiol. acs.orgnih.gov This thiol then undergoes an intramolecular cyclization, leading to the release of ethylene sulfide and the unmasking of the monophosphate. nih.govnih.gov While effective, the removal of the second SATE group can be slow due to the negative charge on the phosphate intermediate. nih.gov

The general intracellular activation pathway for these prodrugs involves enzymatic cleavage of the promoieties to regenerate the nucleoside monophosphate (or phosphonate). unimib.it This monophosphate is then available for subsequent phosphorylation by cellular kinases to form the active diphosphate and triphosphate metabolites, which can inhibit viral replication. nih.govunimib.it

Table 1: Common Phosphate/Phosphonate Prodrug Moieties and Their Activation
Prodrug Moiety (Abbreviation)Full Chemical NameActivating Enzyme(s)Byproducts of Cleavage
POMPivaloyloxymethylEsterasesFormaldehyde, Pivalic Acid
POCIsopropyloxycarbonyloxymethylEsterasesFormaldehyde, Isopropanol, CO2
SATES-Acyl-2-thioethylEsterasesEthylene Sulfide, Carboxylic Acid

Lipid-Conjugated Prodrugs and Membrane Permeability Enhancement Mechanisms

A primary obstacle for acyclic nucleoside analogs is their limited ability to cross lipophilic biological membranes, such as the intestinal wall and the cell membrane. nih.govnih.gov Lipid-conjugated prodrugs are designed to overcome this by significantly increasing the lipophilicity of the parent compound. nih.govresearchgate.net This strategy involves covalently attaching a lipid moiety, such as a fatty acid, glyceride, or phospholipid, to the nucleoside analog. researchgate.netmdpi.com

The mechanism of enhanced permeability is primarily based on facilitating passive diffusion across membranes. By masking the polar hydroxyl groups of the acyclic nucleoside, the lipid conjugate behaves more like a fat-soluble molecule, allowing it to more readily partition into and diffuse through the lipid bilayer of cell membranes. nih.govresearchgate.net

Key strategies and their mechanisms include:

Alkoxyalkyl Esters: Esterifying the phosphonate group of an acyclic nucleoside phosphonate with an alkoxyalkyl group creates a molecule that mimics lysophospholipids. nih.gov These prodrugs can be readily absorbed in the gastrointestinal tract and exhibit enhanced cellular uptake. nih.gov

Phospholipid Conjugates: Attaching the drug directly to a phospholipid can improve efficacy by enhancing passive internalization, independent of nucleoside transporters, and by delivering the monophosphate form, thus bypassing the first phosphorylation step. nih.gov

Lymphatic Targeting: Highly lipophilic prodrugs can be incorporated into chylomicrons during absorption in the gut. mdpi.com This allows the drug to be transported through the lymphatic system, which can be particularly advantageous for targeting viral reservoirs in lymphoid tissues. mdpi.com

Once inside the cell, these lipid conjugates are cleaved by intracellular enzymes like lipases and esterases, releasing the active nucleoside analog or its monophosphate to then exert its therapeutic effect. nih.gov This approach not only improves drug absorption and cell entry but can also alter the drug's distribution in the body, potentially leading to better targeting and reduced systemic toxicity. nih.govmdpi.com

Phosphoramidate Prodrugs: Delivery of Monophosphate Analogs

The phosphoramidate prodrug approach, often referred to as ProTide technology, is a highly successful strategy for delivering nucleoside monophosphates into cells. nih.govnih.govresearchgate.net This method effectively masks the two negative charges of the phosphate group, creating a neutral, lipophilic molecule that can easily cross the cell membrane via passive diffusion. nih.govresearchgate.net

A phosphoramidate prodrug consists of three key components attached to the 5'-oxygen of the acyclic nucleoside:

An Aryl Group (e.g., phenoxy), which acts as a good leaving group.

An Amino Acid Ester (e.g., L-alanine methyl ester).

A central Phosphorus Atom linked to the nucleoside, the aryl group, and the amino acid. nih.govnih.gov

The intracellular activation of a phosphoramidate prodrug is a sophisticated multi-step process that relies on specific cellular enzymes:

Esterase Cleavage: The process begins with the hydrolysis of the amino acid ester by a cellular carboxylesterase (like CES1) or peptidase (like Cathepsin A). nih.govresearchgate.netacs.org This step removes the ester group, exposing a free carboxylate.

Intramolecular Cyclization: The newly formed carboxylate performs a nucleophilic attack on the central phosphorus atom. nih.govresearchgate.net This results in the formation of an unstable five-membered cyclic intermediate and the expulsion of the aryl (phenoxy) group. nih.govacs.org

Hydrolysis: The unstable cyclic intermediate is rapidly hydrolyzed by water, with the attack occurring exclusively at the phosphorus center. nih.govnih.gov

P-N Bond Cleavage: The final step is the cleavage of the phosphoramidate (P-N) bond by a phosphoramidase, such as human histidine triad nucleotide-binding protein-1 (HINT1), which releases the free 5'-monophosphate of the acyclic nucleoside analog. mdpi.comacs.org

This released monophosphate is then readily converted to the active triphosphate by cellular kinases. researchgate.net

Table 2: Advantages of the Phosphoramidate (ProTide) Strategy
AdvantageMechanism
Enhanced Cell PermeabilityMasking of the phosphate charges creates a lipophilic, neutral molecule that can passively diffuse across the cell membrane. nih.gov
Bypass of First PhosphorylationDirectly delivers the 5'-monophosphate, overcoming the rate-limiting initial kinase step and resistance due to kinase deficiency. nih.gov
Increased Intracellular Metabolite LevelsEfficient delivery and activation lead to higher concentrations of the monophosphate and subsequently the active triphosphate form. mdpi.com
Broad ApplicabilityThe technology has been successfully applied to a wide variety of nucleoside analogs with antiviral and anticancer properties. nih.govacs.org

Bioreversible Linkers and Cleavage Mechanisms in Prodrug Activation

The success of any prodrug strategy hinges on the design of the bioreversible linker —the chemical bond or promoiety that connects the drug to the masking group. This linker must be stable enough to survive in the bloodstream and extracellular environment but must also be efficiently and predictably cleaved inside the target cell to release the active drug. nih.gov The cleavage mechanism is almost always enzymatic, taking advantage of the high concentration and specificity of intracellular enzymes. researchgate.net

Different types of linkers are designed to be substrates for specific classes of enzymes:

Ester Linkers: These are the most common type of bioreversible linkers. They are used in acyloxyalkyl (e.g., POM, POC) and lipid-conjugated prodrugs. frontiersin.org Cellular carboxylesterases, which are abundant in many tissues, hydrolyze the ester bond to release the drug. acs.orgacs.orgresearchgate.net

Phosphoramidate Linkers: As seen in the ProTide approach, the P-N bond serves as a key part of the linker system. nih.gov This bond is ultimately cleaved by phosphoramidases, such as HINT1, but only after a series of preceding activation steps (ester cleavage and cyclization). acs.org

Disulfide Linkers: Some prodrugs utilize a disulfide (S-S) bond. These linkers are stable in the oxidative environment of the bloodstream but are rapidly cleaved by reducing agents like glutathione, which is present in high concentrations inside cells. mdpi.com

Thioester Linkers: The SATE prodrug strategy relies on the cleavage of a thioester bond by intracellular esterases to initiate the activation cascade. acs.orgnih.gov

The choice of linker and its corresponding cleavage mechanism is critical for controlling the rate and location of drug release. An ideal linker ensures that the prodrug remains intact until it reaches the target cell, where specific enzymes trigger the release of the active therapeutic agent, maximizing efficacy and minimizing off-target effects. researchgate.net

Mechanisms of Resistance to Acyclic Thymidine Analogs

Molecular Basis of Viral Resistance Through Kinase Mutations

The primary mechanism of resistance to acyclic thymidine (B127349) analogs like acyclovir (B1169) (ACV) involves mutations in the viral thymidine kinase (TK) gene. micropathology.comnih.gov The viral TK is responsible for the initial phosphorylation of the analog, a critical step for its activation. asm.orguu.nl Cellular kinases then further phosphorylate the drug to its active triphosphate form. micropathology.com Mutations in the viral TK gene can lead to resistance through several mechanisms:

Loss of TK Activity (TK-deficient): This is the most common form of resistance, where mutations result in a truncated or non-functional TK protein, leading to a complete lack of phosphorylation of the acyclic analog. nih.govulm.ac.id Frameshift mutations, caused by insertions or deletions of nucleotides in homopolymer regions of the TK gene, are a frequent cause of TK deficiency. asm.orgaip.org

Altered Substrate Specificity (TK-altered): In this scenario, mutations in the TK gene, particularly in the nucleoside or ATP binding sites, result in an enzyme that can still phosphorylate the natural substrate, thymidine, but has a significantly reduced affinity for the acyclic analog. micropathology.comnih.gov This prevents the activation of the drug. For example, mutations at codons 51 and 175, located in the ATP and nucleoside binding sites respectively, have been shown to confer this phenotype. nih.gov

Reduced TK Production (TK-low-producer): Some mutations may not completely abolish TK function but can lead to reduced expression levels of the enzyme. micropathology.com This results in lower levels of the activated drug, which may be insufficient to inhibit viral replication effectively. A mutation at lysine (B10760008) 62 (K62N) in the ATP-binding site has been associated with a TK-low-producer phenotype. nih.gov

For human cytomegalovirus (CMV), resistance to ganciclovir (B1264), a related acyclic nucleoside analog, is most commonly associated with mutations in the UL97 gene, which encodes a viral protein kinase. These mutations, frequently found in codons 460, 520, and 590-607, impair the phosphorylation of ganciclovir. nih.govnih.govscielo.br

Polymerase Mutations Leading to Reduced Analog Incorporation or Increased Proofreading

While less common than TK mutations, accounting for approximately 5% of resistance cases, alterations in the viral DNA polymerase (DNA pol) gene can also confer resistance to acyclic thymidine analogs. micropathology.comnih.gov These mutations typically occur in highly conserved regions of the enzyme that are crucial for its function. micropathology.commdpi.com

Mutations in DNA polymerase can lead to resistance through two primary mechanisms:

Reduced Analog Incorporation: Some mutations alter the enzyme's substrate-binding site, making it less likely to incorporate the triphosphate form of the acyclic analog into the growing viral DNA chain. oup.com This allows the natural deoxynucleoside triphosphates to outcompete the drug, enabling viral replication to proceed.

Increased Proofreading/Exonuclease Activity: Some DNA polymerases possess a 3'-5' exonuclease or "proofreading" function that can remove misincorporated nucleotides. frontiersin.orgosf.io Mutations can enhance this activity, leading to the efficient removal of the incorporated acyclic analog from the viral DNA, thereby reversing its chain-terminating effect. oup.comfrontiersin.org This mechanism has been particularly studied in the context of coronaviruses, which possess a proofreading exonuclease (ExoN). frontiersin.orgosf.iobiorxiv.org

Dual mutations in both the TK and DNA pol genes can result in a synergistic effect, leading to high-level resistance to acyclic analogs. nih.gov

Alterations in Cellular Transport or Metabolic Enzymes Affecting Analog Activation

For acyclic nucleoside analogs to be effective, they must first enter the host cell and then be converted to their active triphosphate form by viral and cellular enzymes. frontiersin.orgmdpi.com Therefore, alterations in cellular processes can theoretically contribute to resistance.

Cellular Transport: Acyclic nucleoside analogs enter cells via nucleoside transporters, which are membrane proteins belonging to the SLC28 and SLC29 gene families. frontiersin.orgfrontiersin.org While not a primary mechanism of viral resistance, variations in the expression or function of these transporters could potentially influence the intracellular concentration of the drug and thus its efficacy. mdpi.comfrontiersin.org Inefficient cellular uptake can limit the amount of drug available for viral TK phosphorylation. mdpi.com

Strategies to Overcome Molecular Resistance: Mechanistic Design Considerations

Overcoming resistance to acyclic thymidine analogs requires the development of new antiviral agents and strategies that circumvent the established resistance mechanisms. nih.govwho.int

Targeting Alternative Viral Enzymes: A key strategy is to develop drugs that target different viral proteins essential for replication. nih.govlongdom.org Examples include:

Helicase-primase inhibitors: These drugs, such as amenamevir (B1665350) and pritelivir, target the complex responsible for unwinding viral DNA, a process distinct from DNA synthesis. nih.gov

Terminase complex inhibitors: Letermovir, used for CMV, inhibits the viral terminase complex, which is involved in packaging the viral genome into capsids. nih.gov

Developing Analogs Independent of Viral TK Activation:

Nucleotide analogs: Cidofovir (B1669016) is a nucleotide analog that bypasses the need for initial phosphorylation by viral TK, as it is already in a monophosphate form. nih.gov Brincidofovir is an oral lipid conjugate of cidofovir with broad-spectrum activity. nih.gov

Pyrophosphate analogs: Foscarnet directly inhibits the pyrophosphate binding site on the viral DNA polymerase, a mechanism independent of both TK and the nucleoside binding site. oup.comnih.gov

Inhibiting Host Factors: An emerging strategy is to target host cellular factors that are co-opted by the virus for its replication. plos.org This approach may have a higher barrier to the development of resistance. plos.orgplos.org

Combination Therapy: Combining drugs with different mechanisms of action can be an effective strategy to treat resistant infections and potentially prevent the emergence of resistance. nih.govphysio-pedia.com For example, combining a DNA polymerase inhibitor with a helicase-primase inhibitor could be a powerful approach.

Inhibiting Viral Proofreading: For viruses that possess a proofreading exonuclease, developing inhibitors of this function could be a strategy to enhance the efficacy of nucleoside analogs. frontiersin.orgosf.iomdpi.com By blocking the removal of the incorporated drug, the antiviral effect can be restored.

Advanced Research Methodologies for Acyclic Thymidine Analog Investigation

Spectroscopic Characterization Techniques for Structural Elucidation (NMR, MS, IR)

The definitive identification and structural confirmation of newly synthesized acyclo-thymidine rely on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is paramount for elucidating the precise three-dimensional structure of this compound in solution. 1H NMR spectroscopy identifies the number and environment of protons, revealing characteristic signals for the thymine (B56734) base (e.g., H-6, C5-CH3) and the protons along the acyclic side chain. For related acyclic nucleosides, protons on the side chain often exhibit distinct chemical shifts that confirm the absence of a cyclic sugar moiety. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, confirming the attachment of the acyclic chain to the N-1 position of the thymine base.

Mass Spectrometry (MS): MS is utilized to determine the exact molecular weight of this compound and to deduce its elemental composition through high-resolution mass spectrometry (HR-MS). nih.gov Techniques like Electrospray Ionization (ESI) are commonly used for nucleoside analogs. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural confirmation by showing the characteristic loss of the acyclic side chain or fragments of the thymine base. This technique is crucial for verifying the identity of the compound in complex biological matrices.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in this compound. The resulting spectrum displays characteristic absorption bands corresponding to specific bond vibrations. For instance, the C=O stretching vibrations of the thymine ring are typically observed in the 1600-1750 cm-1 region. wikipedia.orgnih.gov N-H stretching and bending vibrations also provide confirmatory evidence for the pyrimidine (B1678525) ring structure. While IR provides less detailed structural information than NMR, it serves as a rapid and valuable tool for confirming the presence of key functional groups and for quality control. nih.gov

TechniqueInformation ProvidedExpected Observations for this compound
1H NMR Proton environment and connectivitySignals for thymine base protons and acyclic side chain protons.
13C NMR Carbon skeleton structureResonances for carbons in the thymine ring and the acyclic chain.
MS Molecular weight and fragmentationA molecular ion peak corresponding to the exact mass of this compound; fragmentation patterns showing loss of the side chain.
IR Functional groups presentCharacteristic C=O, N-H, and C-N stretching and bending vibrations.

Chromatographic and Electrophoretic Techniques for Analysis and Purification

The analysis of reaction mixtures and the purification of this compound to a high degree of homogeneity are achieved using various chromatographic and electrophoretic methods. These techniques separate the target compound from starting materials, byproducts, and other impurities based on differential physicochemical properties.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis and purification of nucleoside analogs. rcsb.orgnih.gov Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a water/acetonitrile or water/methanol gradient), is effective for separating this compound from more polar or nonpolar impurities. researchgate.net The purity of the final compound is typically assessed by the presence of a single, sharp peak in the chromatogram, with detection commonly performed using UV spectrophotometry at the absorbance maximum of the thymine base (around 267 nm).

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method used to monitor the progress of chemical reactions and to quickly assess the purity of fractions during purification. nih.gov For nucleoside analogs, silica (B1680970) gel plates are often used with polar solvent systems. The retention factor (Rf) value of this compound provides a preliminary indication of its identity and purity when compared to a reference standard.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can be used for the analysis of volatile derivatives of nucleosides. rcsb.org this compound would first need to be derivatized to increase its volatility, for example, through silylation of its hydroxyl and amine groups. This method is particularly useful for detecting and quantifying trace impurities.

Capillary Electrophoresis (CE): CE offers high-resolution separation of charged or polar molecules based on their electrophoretic mobility in a narrow capillary. nih.govnih.gov This technique is well-suited for the analysis of nucleosides and their phosphorylated metabolites due to its high efficiency and minimal sample consumption. Different modes, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be optimized for the specific analytical challenge. nih.gov

TechniquePrinciple of SeparationApplication for this compound
HPLC Partitioning between a stationary and a mobile phasePurity assessment and preparative purification.
TLC Adsorption on a solid stationary phaseReaction monitoring and rapid purity checks.
GC-MS Partitioning in a gaseous mobile phaseAnalysis of volatile derivatives for impurity profiling.
CE Differential migration in an electric fieldHigh-resolution analysis of purity and related substances.

Enzymatic Assays for Kinase Activity and DNA Polymerase Inhibition

To exert biological activity, this compound must be phosphorylated by cellular or viral kinases to its triphosphate form, which then acts as an inhibitor of DNA polymerases. researchgate.netnih.gov A variety of enzymatic assays are employed to quantify these critical steps.

Radiometric Assays: These highly sensitive assays are the "gold standard" for measuring kinase activity. rcsb.orgresearchgate.net To assess the phosphorylation of this compound, the assay mixture includes the kinase of interest (e.g., viral thymidine (B127349) kinase), the analog, and ATP radiolabeled at the gamma-phosphate position ([γ-32P]ATP or [γ-33P]ATP). researchgate.net The radiolabeled phosphate (B84403) is transferred to this compound, and the resulting phosphorylated product is separated from the excess [γ-32P]ATP (e.g., by spotting on ion-exchange paper or via HPLC). researchgate.net The amount of radioactivity incorporated into the product is then quantified using a scintillation counter or phosphorimager, providing a direct measure of kinase efficiency.

Fluorescence-Based Assays: As a non-radioactive alternative, fluorescence-based assays are widely used for measuring DNA polymerase activity and inhibition. nih.govnih.gov One common format involves a primer-template DNA substrate and a fluorescent dye that intercalates into or binds to double-stranded DNA (dsDNA). nih.govresearchgate.net As the DNA polymerase extends the primer, the amount of dsDNA increases, leading to a proportional increase in fluorescence. The inhibitory effect of this compound triphosphate can be quantified by measuring the reduction in the rate of fluorescence increase compared to a control reaction without the inhibitor.

Stopped-flow spectroscopy is a powerful pre-steady-state kinetic technique used to study the rapid, initial steps of an enzymatic reaction, such as substrate binding and the first turnover event. nih.govresearchgate.net By rapidly mixing the enzyme (e.g., DNA polymerase) and its substrates (DNA primer-template and this compound triphosphate), conformational changes or product formation can be monitored in real-time, often via changes in protein fluorescence or the fluorescence of a probe incorporated into the DNA. researchgate.net This method allows for the determination of individual rate constants for binding (kon), dissociation (koff), and incorporation (kpol), providing deep mechanistic insights into how the acyclic analog interacts with the polymerase active site and inhibits DNA synthesis.

Assay TypePrincipleKey Parameters Measured
Radiometric Kinase Assay Measures transfer of [32P] from ATP to the analogPhosphorylation rate, Km, Vmax
Fluorescence Polymerase Assay Detects dsDNA formation via fluorescent dyeIC50, Ki for polymerase inhibition
Stopped-Flow Kinetics Monitors rapid, pre-steady-state reaction stepskon, koff, kpol for analog-enzyme interaction

Cell-Based Assays for Intracellular Metabolism and Analog Activation (in vitro focus)

To understand the therapeutic potential of this compound, it is crucial to study its behavior within a cellular context. In vitro cell-based assays are used to investigate its uptake, metabolic activation (phosphorylation), and persistence within the cell.

The primary goal of these assays is to quantify the intracellular conversion of the parent nucleoside analog to its active triphosphate form. nih.gov This process typically involves the following steps:

Cell Culture: A relevant cell line (e.g., virus-infected cells or cancer cells) is cultured.

Incubation: The cells are incubated with this compound, often using a radiolabeled version (e.g., [3H]this compound) to facilitate detection. nih.gov

Cell Lysis and Extraction: At various time points, the cells are harvested, and the intracellular contents are extracted, typically using an acid or alcohol-based method to precipitate proteins and macromolecules. nih.govnih.gov

Metabolite Separation and Quantification: The extracted metabolites (mono-, di-, and triphosphate forms of this compound) are separated and quantified. HPLC coupled with radiometric detection or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used for this purpose. nih.govwikipedia.orgnih.gov LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple phosphorylated species.

These assays provide critical data on the efficiency of the intracellular phosphorylation cascade, which is often the rate-limiting step for the activation of nucleoside analogs. lightsources.org They also allow for the determination of the intracellular half-life of the active triphosphate metabolite, a key determinant of the analog's duration of action. nih.gov

Assay StepMethodologyInformation Gained
Cellular Uptake Incubation with radiolabeled analogRate and extent of analog transport into the cell.
Metabolite Extraction Acid or alcohol precipitationIsolation of intracellular nucleosides and nucleotides.
Quantification HPLC, LC-MS/MSConcentrations of this compound and its mono-, di-, and triphosphate forms over time.
Persistence Study Time-course analysis after drug removalIntracellular half-life of the active triphosphate metabolite.

X-ray Crystallography and Cryo-EM for Enzyme-Analog Complex Structures

Understanding the precise molecular interactions between an activated acyclic analog and its target enzyme is crucial for rational drug design. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are high-resolution structural biology techniques used to visualize these interactions.

X-ray Crystallography: This technique has been instrumental in revealing how acyclic nucleoside analogs bind to their target enzymes. For example, the crystal structure of Herpes Simplex Virus thymidine kinase (HSV-1 TK) has been solved in complex with acyclovir (B1169), a related acyclic guanosine (B1672433) analog. nih.gov These structures show that the acyclic side chain occupies the same space as the deoxyribose sugar of a natural substrate, while the guanine (B1146940) base forms the expected hydrogen bonds in the active site. rcsb.org A similar approach could be used to crystallize a relevant kinase or DNA polymerase with this compound (or its triphosphate), providing an atomic-level map of the hydrogen bonds, hydrophobic interactions, and conformational changes that govern its binding and inhibitory activity.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful tool for determining the structures of large, dynamic protein complexes that are often difficult to crystallize, such as DNA polymerase holoenzymes. nih.govnih.gov A complex of a DNA polymerase, a DNA primer-template, and the triphosphate of this compound could be flash-frozen and imaged. The resulting high-resolution 3D reconstruction would reveal how the analog is positioned in the active site just prior to or after incorporation, providing critical insights into the mechanism of chain termination and polymerase inhibition. elifesciences.org This technique is particularly valuable for capturing enzymes in different functional states.

TechniquePrincipleApplication to this compound
X-ray Crystallography X-ray diffraction from a protein crystalProvides an atomic-resolution structure of this compound bound to a kinase or polymerase active site.
Cryo-EM Electron microscopy of flash-frozen moleculesDetermines the structure of large enzyme-DNA-analog complexes, revealing dynamic conformational states.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing mathematical models that correlate the structural or physicochemical properties of this compound analogs with their biological activities. nih.gov These models are instrumental in predicting the potency of new, unsynthesized compounds, thus prioritizing synthetic efforts towards the most promising candidates.

A typical QSAR study involves the generation of a dataset of this compound analogs with known biological activities, often against viral targets. For each analog, a set of molecular descriptors is calculated. These descriptors can be classified into several categories:

0D Descriptors: Atom counts and molecular weight.

1D Descriptors: Physical properties like logP (lipophilicity) and molar refractivity.

2D Descriptors: Topological indices that describe molecular branching and connectivity.

3D Descriptors: Steric and electronic properties derived from the three-dimensional conformation of the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. The predictive power of the resulting model is rigorously validated using both internal and external validation techniques. nih.gov

Cheminformatics approaches complement QSAR by managing and analyzing large datasets of chemical information. These methods are used for similarity searching, clustering of compounds based on structural features, and identifying pharmacophores—the essential three-dimensional arrangement of functional groups required for biological activity. For instance, a pharmacophore model for a series of antiviral this compound analogs might identify the crucial roles of hydrogen bond donors and acceptors, as well as hydrophobic regions, in the interaction with the target viral enzyme.

In Silico Modeling for Analog Design and Mechanism Prediction

In silico modeling encompasses a range of computational techniques that provide detailed insights into the molecular interactions between this compound analogs and their biological targets, typically viral enzymes like DNA polymerase or reverse transcriptase. mdpi.com These methods are crucial for designing novel analogs with improved binding affinity and for predicting their mechanism of action at an atomic level.

Molecular docking is a widely used technique to predict the preferred binding orientation of an this compound analog within the active site of a target protein. nih.gov By scoring different poses based on their interaction energies, docking can identify key amino acid residues involved in binding and guide the design of modifications to the analog that enhance these interactions. For example, docking studies might reveal that a specific modification to the acyclic side chain of an this compound analog can form an additional hydrogen bond with a residue in the enzyme's active site, thereby increasing its inhibitory potency.

Molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand complex. nih.govnih.gov By simulating the movements of atoms over time, MD can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. nih.gov These simulations are particularly useful for understanding the flexibility of the acyclic side chain and its role in adapting to the binding pocket of the target enzyme.

Table 2: Key Findings from In Silico Modeling of this compound Analogs

In Silico Technique Research Focus Key Findings
Molecular Docking Binding mode prediction of this compound analogs in viral DNA polymerase. Identification of key hydrogen bonding and hydrophobic interactions with active site residues.
Molecular Docking Virtual screening of this compound analog libraries. Prioritization of novel analogs with potentially high binding affinities for synthesis and experimental testing.
Molecular Dynamics Stability of the this compound analog-enzyme complex. Confirmation of stable binding and identification of flexible regions in the ligand and protein.

| Molecular Dynamics | Conformational changes upon ligand binding. | Elucidation of induced-fit mechanisms where the enzyme adapts its shape to accommodate the analog. |

These computational approaches have been successfully applied in the design of novel acyclic fleximer nucleoside analogues with activity against coronaviruses. nih.gov By combining a flexible acyclic sugar scaffold with a flex-base moiety, researchers have developed compounds with promising antiviral potential. nih.gov In silico modeling played a crucial role in the rational design of these molecules, highlighting the synergy between computational and experimental approaches in the development of new therapeutic agents.

Future Research Directions and Theoretical Applications of Acyclic Thymidine Analogs

Exploration of Novel Acyclic Backbone Scaffolds for Enhanced Specificity

The classic acyclic side chains, such as the (2-hydroxyethoxy)methyl group found in acyclovir (B1169), have been highly successful. However, the quest for improved pharmacological profiles has led researchers to investigate a variety of alternative backbone structures. The rationale behind modifying the backbone is to alter the molecule's flexibility, conformational preferences, and interactions with target enzymes, thereby enhancing binding affinity and specificity. nih.gov

Structurally simple scaffolds like glycol nucleic acids (GNA) , which feature a repeating glycol unit, have been synthesized and studied. mdpi.com GNA oligomers are notable for not hybridizing with natural DNA, a property that could be exploited for specific applications. mdpi.com Other explored backbones include butyl nucleic acids (BuNA) , which have a longer, more flexible backbone, and serinol nucleic acids (SNA) , derived from serinol, which can form stable duplexes with DNA and RNA. mdpi.commdpi.com Research into threoninol nucleic acid (aTNA) has shown that its suitable structural rigidity allows it to cross-pair with both DNA and RNA. nih.gov

These novel scaffolds aim to achieve several key objectives:

Increased Nuclease Resistance : Many non-natural backbones, such as those with methylene(methylimine) linkages, are resistant to degradation by cellular nucleases, which can prolong their therapeutic effect. mdpi.comnih.gov

Modulated Duplex Stability : By altering the backbone, the stability of duplexes formed with target nucleic acids can be fine-tuned. For example, incorporating (S)-BuNA nucleotides into DNA strands has been shown to destabilize the resulting duplex. mdpi.com

Altered Conformational Freedom : Reducing the flexibility of the acyclic chain can lock the molecule into a bioactive conformation, potentially increasing its affinity for a target enzyme. Conversely, increasing flexibility might allow it to adapt to different binding pockets.

Table 1: Examples of Novel Acyclic Backbone Scaffolds
Scaffold TypeKey Structural FeatureReported PropertiesReference
Glycol Nucleic Acid (GNA)Repeating backbone of propylene (B89431) glycol nucleosides.Does not hybridize with DNA/RNA; not subject to photo-crosslinking. mdpi.comresearchgate.net
Butyl Nucleic Acid (BuNA)Homolog of GNA with a six-atom backbone.Forms less stable duplexes than GNA; adopts A-like conformation. mdpi.com
Serinol Nucleic Acid (SNA)Derived from 2-amino-1,3-propanediol.Forms highly stable heteroduplexes with complementary DNA and RNA. mdpi.com
Threoninol Nucleic Acid (aTNA)Acyclic scaffold derived from threoninol.Possesses suitable rigidity to allow cross-pairing with DNA and RNA. nih.gov
Methylene(methylimine) LinkageNon-phosphorus linear cross-linking.Achiral, neutral backbone; high affinity for RNA and significant nuclease resistance. mdpi.com

Design of Multi-Targeting Acyclic Thymidine (B127349) Analogs

The conventional drug design paradigm focuses on developing highly specific agents that interact with a single molecular target. However, many complex diseases, such as viral infections and cancer, involve multiple pathways or viral enzymes. This has given rise to the concept of multi-targeting drugs, which are designed to interact with several targets simultaneously. Acyclic nucleoside analogs are promising candidates for this approach. For instance, some analogs are known to be potent inhibitors of both purine (B94841) and pyrimidine (B1678525) nucleoside phosphorylases, which could be beneficial in combination therapies. nih.gov

The design of multi-targeting interfering RNA molecules offers a template for how such a strategy could be applied to acyclic nucleosides. google.com These RNA molecules are engineered to have a guide strand capable of forming stable interactions with multiple distinct binding sites on one or more target RNA molecules. google.com Similarly, an acyclic thymidine analog could be designed with structural features that allow it to be recognized and processed by different viral or cellular kinases or to inhibit multiple viral polymerases. This could lead to a broader spectrum of activity and a higher barrier to the development of drug resistance.

Integration with Gene Editing Technologies: Theoretical Perspectives

Gene editing technologies, most notably CRISPR/Cas9, have revolutionized molecular biology and hold immense therapeutic promise. These systems create targeted breaks in DNA, which are then repaired by the cell's own machinery. Thymidine and its analogs are central to the study of DNA synthesis and repair. plos.org It is therefore theoretically plausible that acyclic thymidine analogs could be integrated into gene editing workflows.

One theoretical application involves using acyclic analogs as modulators of the DNA repair process that follows a CRISPR-induced cut. As "chain terminators," certain acyclic nucleosides, once phosphorylated, can be incorporated into a growing DNA strand and halt further extension. ebi.ac.uknih.gov An acyclic thymidine analog could be designed to be selectively incorporated by polymerases involved in non-homologous end joining (NHEJ) or homology-directed repair (HDR), the two major pathways for repairing double-strand breaks. This could potentially be used to influence the outcome of the repair, for example, by ensuring the introduction of a specific mutation or by preventing undesired insertions or deletions. Furthermore, oligonucleotides containing acyclic nucleosides are known to be resistant to nuclease degradation, a property that could be advantageous for components used in gene editing systems. nih.gov

Development of Acyclic Thymidine Analogs for Non-Antiviral Biological Probes (e.g., DNA labeling)

Beyond their therapeutic use, thymidine analogs are invaluable tools for basic research, particularly for tracking DNA synthesis and cell proliferation. nih.govnih.gov The incorporation of these analogs into newly synthesized DNA allows for the effective tagging and subsequent detection of dividing cells. nih.gov

Historically, this was done with radioactive [3H]thymidine. nih.gov This was largely superseded by halogenated analogs like 5-bromo-2'-deoxyuridine (BrdU) , 5-chloro-2'-deoxyuridine (CldU) , and 5-iodo-2'-deoxyuridine (IdU) , which are detected using specific antibodies. plos.orgnih.govnih.govmdpi.com However, antibody-based detection requires harsh DNA denaturation steps that can damage cellular structures. nih.govmdpi.com

A major advancement was the development of 5-ethynyl-2'-deoxyuridine (EdU) . nih.govnih.gov The terminal alkyne group on EdU allows for its detection via a copper(I)-catalyzed cycloaddition reaction with a fluorescent azide (B81097) probe, a process known as "click chemistry". nih.govnih.gov This method is rapid, highly specific, and does not require DNA denaturation, thus preserving the integrity of the sample and allowing for more versatile experimental designs. nih.govnih.gov

Acyclic pyrimidine derivatives are also being developed as probes for non-invasive in vivo imaging using Positron Emission Tomography (PET). mdpi.com For example, 18F-labeled acyclic nucleosides have been synthesized to act as substrates for Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk). mdpi.comcdnsciencepub.com This system is used in suicide gene therapy, where the expression of the viral kinase can be monitored in real-time by imaging the accumulation of the radiolabeled probe in target cells. mdpi.comcdnsciencepub.com

Table 2: Thymidine Analogs Used as Biological Probes
AnalogDetection MethodApplicationKey Advantage/DisadvantageReference
[3H]ThymidineAutoradiographyDNA synthesis trackingDisadvantage: Use of radioactivity, technically demanding. nih.gov
BrdU, CldU, IdUAntibody-basedCell proliferation, DNA replication studiesDisadvantage: Requires harsh DNA denaturation. nih.govmdpi.com
EdUClick Chemistry (fluorescent azide)DNA synthesis tracking, cell proliferationAdvantage: No DNA denaturation required, rapid, preserves sample integrity. nih.govnih.gov
18F-labeled Acyclic NucleosidesPositron Emission Tomography (PET)Imaging gene expression (e.g., HSV1-tk)Advantage: Non-invasive, in vivo monitoring. mdpi.comcdnsciencepub.com

Computational Design of Next-Generation Acyclic Nucleoside Analogs Based on Molecular Insights

The design and discovery of new drugs have been significantly accelerated by computational methods. For acyclic nucleoside analogs, these approaches provide profound insights into the molecular interactions that govern their biological activity. Techniques like molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations are routinely used to predict how a designed analog will bind to its target enzyme. mazums.ac.irnih.govnih.gov

For example, computer-assisted design has been used to develop novel inhibitors of Mycobacterium tuberculosis thymidylate kinase by preparing 3D models of enzyme-inhibitor complexes and establishing a correlation between the free energy of complexation and biological activity. nih.govnih.gov Such studies allow researchers to understand the key interactions, such as those with specific amino acid residues in the active site, and to rationally design modifications to enhance binding affinity. mazums.ac.irnih.gov

Table 3: Computational Methods in Acyclic Nucleoside Analog Design
MethodPurposeExample ApplicationReference
Molecular DockingPredicts binding orientation and affinity of a ligand to a target protein.Investigating the binding patterns of newly designed acyclovir analogs to purine nucleoside phosphorylase (PNP). mazums.ac.ir
QSAR (Quantitative Structure-Activity Relationship)Correlates chemical structure with biological activity to predict the activity of new compounds.Designing inhibitors of M. tuberculosis thymidylate kinase (TMPKmt). nih.govnih.gov
Deep Generative Models (AI)Generates novel molecular structures de novo with optimized properties.Designing nucleoside analogs by searching chemical space for promising drug candidates. chemrxiv.org
Density Functional Theory (DFT)Quantum mechanical calculation to analyze electronic structure and stability.Analyzing the stability and electronic properties of newly designed acyclovir derivatives. mazums.ac.ir

Q & A

Basic: What are the standard protocols for synthesizing Acyclo-thymidine, and how is purity confirmed?

Methodological Answer:
this compound synthesis typically follows nucleoside analog protocols, involving condensation of acyclovir-like sugar moieties with thymine bases. Key steps include:

  • Protection/deprotection cycles to ensure regioselective bonding.
  • Purification via column chromatography or recrystallization.
  • Purity confirmation using:
    • HPLC (≥95% purity threshold).
    • NMR spectroscopy (¹H/¹³C for structural verification).
    • Mass spectrometry (exact mass matching).
      Always cross-reference spectral data with literature and report deviations .

Basic: Which in vitro assays are optimal for assessing this compound’s antiviral activity?

Methodological Answer:
Use cell-based assays with appropriate viral models (e.g., herpes simplex virus or HIV-1):

  • Plaque reduction assays to measure EC₅₀.
  • Cytotoxicity testing (MTT assay) to determine selectivity index (SI = EC₅₀/CC₅₀).
  • Incorporate positive controls (e.g., acyclovir) and validate with triplicate replicates. Report results in dose-response curves and tabulate SI values for clarity .

Advanced: How to design a comparative study evaluating this compound against other thymidine analogs?

Methodological Answer:

  • Define variables : Structural modifications (e.g., sugar moiety, base substitutions), pharmacokinetic parameters (e.g., bioavailability, half-life).

  • Control groups : Include wild-type thymidine and clinically approved analogs (e.g., zidovudine).

  • Statistical power : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

  • Table 1 : Key parameters to compare:

    ParameterThis compoundZidovudineWild-type Thymidine
    EC₅₀ (μM)[Value][Value]N/A
    Selectivity Index[Value][Value]N/A
    Bioavailability[Value][Value]N/A

Ensure ethical approval for animal/human models if applicable .

Advanced: How to resolve discrepancies in reported efficacy of this compound across studies?

Methodological Answer:
Analyze potential confounding factors:

  • Bioassay conditions : Cell line variability (e.g., HeLa vs. Vero cells), viral strain differences.
  • Pharmacokinetic variables : Administration route (oral vs. intravenous), metabolic stability.
  • Data normalization : Standardize efficacy metrics (e.g., % inhibition at fixed concentration).
    Use systematic reviews or meta-analyses to aggregate data and identify trends .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm proton environments and carbon骨架 integrity.
  • FT-IR : Validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • High-resolution MS : Confirm molecular formula.
    Report spectral data in supplementary materials with annotated peaks .

Advanced: How to optimize this compound’s bioavailability through structural modifications?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Introduce prodrug moieties (e.g., esterification) to enhance lipophilicity.
  • In silico modeling : Predict logP and solubility using tools like Schrödinger’s QikProp.
  • In vivo pharmacokinetics : Measure AUC (area under the curve) and Cmax in rodent models.
    Compare modified analogs in a tiered table ranking bioavailability improvements .

Basic: How to reproduce literature-reported synthesis of this compound?

Methodological Answer:

  • Detailed protocol extraction : Note catalyst concentrations, reaction times, and temperatures.
  • Troubleshooting : If yields are low, check moisture sensitivity of intermediates or column chromatography gradients.
  • Validation : Replicate spectral data and compare melting points with literature values (±2°C tolerance) .

Advanced: How to integrate computational modeling with experimental data to elucidate this compound’s mechanism?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinity to viral polymerases.
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories.
  • Experimental validation : Compare docking scores with enzymatic inhibition assays (e.g., IC₅₀ from polymerase activity assays).
    Publish superimposed docking poses and correlation plots between computational and experimental results .

Advanced: What statistical methods are appropriate for analyzing dose-response data for this compound?

Methodological Answer:

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism.
  • Confidence intervals : Report EC₅₀ with 95% CI to quantify uncertainty.
  • Outlier detection : Use Grubbs’ test for single outliers or ROUT method for multiple outliers.
    Include residual plots in supplementary materials to validate model fit .

Advanced: How to address conflicting toxicity profiles of this compound in preclinical studies?

Methodological Answer:

  • Study design audit : Check for differences in dosing regimens (acute vs. chronic) or species-specific metabolism.
  • Toxicogenomics : Perform RNA-seq on treated tissues to identify differentially expressed genes.
  • Meta-analysis : Pool data from multiple studies using random-effects models to assess overall toxicity risk.
    Publish a comparative table of LD₅₀ values and organ-specific toxicity indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.